2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that features a pyrrolo[2,3-b]pyrazine core substituted with chloro, iodo, and triphenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine typically involves multi-step organic reactions. One common approach includes the halogenation of a pyrrolo[2,3-b]pyrazine precursor, followed by the introduction of the triphenylmethyl group through a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions often involve elevated temperatures and inert atmospheres to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets. The chloro and iodo groups can participate in halogen bonding, while the triphenylmethyl group can enhance the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated pyrrolo[2,3-b]pyrazines and triphenylmethyl-substituted heterocycles. Examples include:
- 2-Chloro-5-iodopyrimidine
- 5-Amino-pyrazoles
Uniqueness
The uniqueness of 2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chloro and iodo groups allows for versatile reactivity, while the triphenylmethyl group enhances its stability and lipophilicity.
Properties
IUPAC Name |
2-chloro-7-iodo-5-tritylpyrrolo[2,3-b]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClIN3/c26-22-16-28-24-23(29-22)21(27)17-30(24)25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQZQKNAOGXXNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C5=NC(=CN=C54)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClIN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.